molecular formula C20H39IO2 B12983415 20-Iodoicosanoic acid

20-Iodoicosanoic acid

Cat. No.: B12983415
M. Wt: 438.4 g/mol
InChI Key: FYDVAWIBZQEONF-UHFFFAOYSA-N
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Description

20-Iodoicosanoic acid is a long-chain fatty acid with the molecular formula C20H39IO2 It is a derivative of icosanoic acid, where an iodine atom is substituted at the 20th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Iodoicosanoic acid typically involves the iodination of icosanoic acid. One common method is the ipso-iododecarboxylation of icosanoic acid using a reagent such as N-iodosuccinimide (NIS) in the presence of a palladium catalyst. This reaction is efficient and can be scaled up to gram-scale production .

Industrial Production Methods

Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

20-Iodoicosanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of azidoicosanoic acid or thiocyanatoicosanoic acid.

    Oxidation: Formation of icosanoic acid derivatives like icosanoic acid chloride.

    Reduction: Formation of icosanol or icosanal.

Scientific Research Applications

20-Iodoicosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a radiolabeled compound in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 20-Iodoicosanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Icosanoic Acid: The parent compound without the iodine substitution.

    Docosanoic Acid: A similar long-chain fatty acid with two additional carbon atoms.

    Arachidic Acid: Another long-chain fatty acid with a similar structure.

Uniqueness

20-Iodoicosanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The iodine substitution enhances the compound’s reactivity and potential applications in various fields. Compared to other long-chain fatty acids, this compound offers unique opportunities for chemical modifications and functionalization.

Properties

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

20-iodoicosanoic acid

InChI

InChI=1S/C20H39IO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23)

InChI Key

FYDVAWIBZQEONF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCI

Origin of Product

United States

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